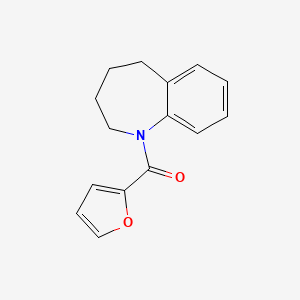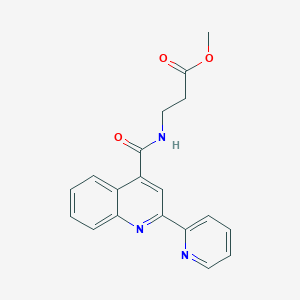![molecular formula C14H21NO2 B7513847 N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7513847.png)
N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide, also known as MFE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MFE is a cyclic amide that is structurally similar to capsaicin, a compound found in chili peppers that is known to have analgesic effects. In
Mécanisme D'action
The mechanism of action of N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide is not fully understood, but it is believed to involve the activation of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is a receptor that is involved in the sensation of pain and inflammation. N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide has been shown to bind to TRPV1, leading to the inhibition of pain and inflammation.
Biochemical and Physiological Effects:
N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide has also been shown to reduce pain and inflammation, and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide in lab experiments is that it is a relatively simple compound to synthesize. It also has a number of potential therapeutic applications, making it a promising candidate for further research. However, one of the limitations of using N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Orientations Futures
There are a number of future directions for research on N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide. One area of interest is the development of N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide-based drugs for the treatment of cancer and pain. Another area of interest is the investigation of the mechanism of action of N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide, which could lead to the development of new drugs that target specific pathways. Additionally, further research is needed to determine the safety and efficacy of N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide in humans.
Méthodes De Synthèse
The synthesis of N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide involves the reaction of 5-methylfurfural with cyclohexanecarboxylic acid in the presence of a catalyst. The resulting product is then reacted with ethylenediamine to form N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide. The synthesis of N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide is a relatively simple process that can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide has been studied extensively for its potential therapeutic properties. It has been shown to have analgesic, anti-inflammatory, and anti-cancer effects. N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide has been investigated as a potential treatment for various types of cancer, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use in pain management, particularly in the treatment of neuropathic pain.
Propriétés
IUPAC Name |
N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-10-8-9-13(17-10)11(2)15-14(16)12-6-4-3-5-7-12/h8-9,11-12H,3-7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZRDYWZRHZKNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(5-methylfuran-2-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7513776.png)
![2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7513800.png)

![3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B7513822.png)


![Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7513841.png)
![methyl 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate](/img/structure/B7513850.png)

![Cyclohexyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7513871.png)


![2-methyl-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7513883.png)